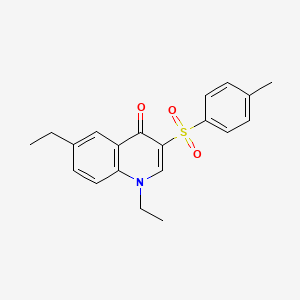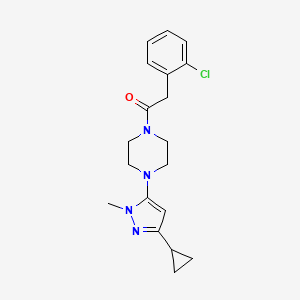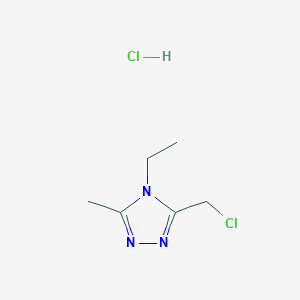
1,6-diethyl-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-diethyl-3-tosylquinolin-4(1H)-one, also known as DETQ, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Pharmacological Studies of Quinoline Derivatives : Quinoline derivatives, such as those related to 1,6-diethyl-3-tosylquinolin-4(1H)-one, have been studied for their potential in pharmacology. For example, Kasai et al. (2012) explored quinoline derivatives as antagonists for the melanin-concentrating hormone receptor 1, showing promise in reducing food intake in diet-induced obesity rats (Kasai et al., 2012).
Synthesis of Fluorinated Heterocycles : Fluorinated heterocycles, which are important in the pharmaceutical and agrochemical industries, can be synthesized using methods that might involve 1,6-diethyl-3-tosylquinolin-4(1H)-one or similar compounds. Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate (Wu et al., 2017).
Eco-Friendly Synthesis of Dihydroquinazolin-4(1H)-ones : Chen et al. (2007) demonstrated the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a process that could potentially be applied to compounds like 1,6-diethyl-3-tosylquinolin-4(1H)-one. This synthesis was done using ionic liquids without additional catalysts (Chen et al., 2007).
Synthesis and Spectrophotometric Studies : Yahyazadeh et al. (2022) conducted spectrophotometric studies on hydroxyl-azo dyes derived from compounds similar to 1,6-diethyl-3-tosylquinolin-4(1H)-one. These studies are crucial for understanding the optical properties of such dyes (Yahyazadeh et al., 2022).
Synthesis and Biological Properties of Metal Complexes : Ramachandran et al. (2012) explored the synthesis and biological properties of palladium(II) complexes of dihydroquinoline derivatives, which could have applications in cancer therapy (Ramachandran et al., 2012).
Catalytic Applications in Organic Synthesis : Skouta and Li (2007) reported the gold-catalyzed annulation of 2-tosylaminobenzaldehyde and alkynes, a process that might be relevant for compounds like 1,6-diethyl-3-tosylquinolin-4(1H)-one, demonstrating its potential in catalytic applications (Skouta & Li, 2007).
properties
IUPAC Name |
1,6-diethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-15-8-11-18-17(12-15)20(22)19(13-21(18)5-2)25(23,24)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARAEZOMPGSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-diethyl-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)



